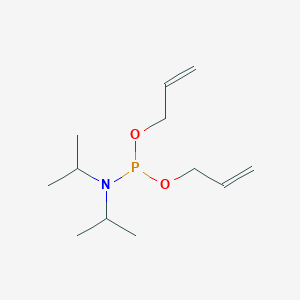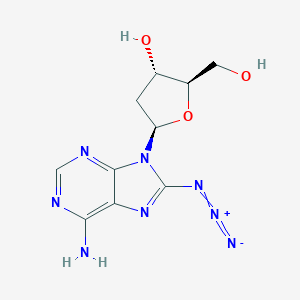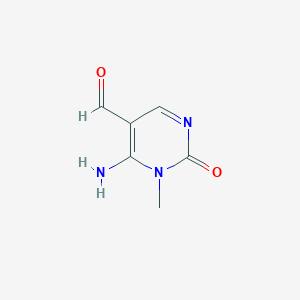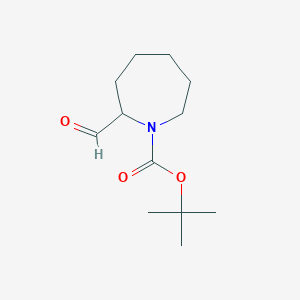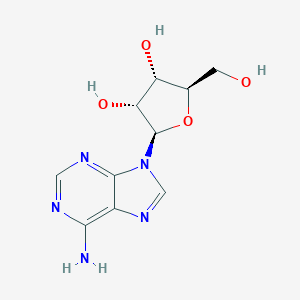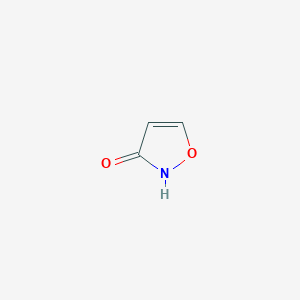
1,2-Oxazol-3-OL
Vue d'ensemble
Description
1,2-Oxazol-3-OL is a heterocyclic compound that contains a five-membered ring with both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and pharmacological activities. Oxazoles have been extensively studied due to their diverse applications in medicinal chemistry, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties .
Applications De Recherche Scientifique
1,2-Oxazol-3-OL has numerous applications in scientific research, including:
Mécanisme D'action
Target of Action
Oxazole derivatives have been found to interact with various enzymes and receptors via numerous non-covalent interactions . For instance, some oxazole derivatives have shown affinity towards the A2A receptor and the MPS1 enzyme , which are crucial in various biological processes.
Mode of Action
Oxazole derivatives are known to interact with their targets, leading to changes in biological responses . The interaction often involves non-covalent binding with biological systems . The specific changes resulting from these interactions would depend on the particular target and the substitution pattern in the oxazole derivatives .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These suggest that oxazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic characteristics of oxazole derivatives can be influenced by their substitution patterns . These properties would impact the bioavailability of the compound, determining its effectiveness in exerting its biological effects.
Result of Action
Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on its specific targets and mode of action.
Analyse Biochimique
Biochemical Properties
1,2-Oxazol-3-OL plays a pivotal role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the substitution pattern in this compound derivatives
Cellular Effects
Oxazole-based molecules, which include this compound, have been shown to exhibit a broad range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that oxazole-based molecules can bind with various receptors and enzymes in biological systems through numerous non-covalent interactions These interactions could potentially lead to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that oxazole-based molecules can readily bind with various enzymes and receptors in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Oxazol-3-OL can be synthesized through various methods. One common synthetic route involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This method is efficient and can be performed under mild conditions . Another approach involves the use of magnetically recoverable catalysts, which offer eco-friendly and efficient catalytic systems for the preparation of oxazole derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for the rapid synthesis of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . The use of flow reactors enhances the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Oxazol-3-OL undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazoles back to oxazolines under specific conditions.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas and metal catalysts.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
Oxidation: Oxazoles are the major products formed from the oxidation of this compound.
Reduction: Oxazolines are the primary products of reduction reactions.
Substitution: The products depend on the specific substituents introduced during the reaction.
Comparaison Avec Des Composés Similaires
1,2-Oxazol-3-OL can be compared with other similar compounds, such as:
Isoxazoles: These compounds have a similar structure but differ in the position of the nitrogen atom.
Benzoxazoles: These compounds have a fused benzene ring and are known for their pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c5-3-1-2-6-4-3/h1-2H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOSTELFLYZQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CONC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5777-20-8 | |
| Record name | 1,2-oxazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



